molecular formula C17H18N6O2 B10907389 methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907389
M. Wt: 338.4 g/mol
InChI Key: BHJMAADWUQMGJJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry and materials science. Its structure features:

  • Position 1: A 2-cyanoethyl group, which enhances solubility and may influence electronic properties.
  • Position 3: A methyl group, contributing steric and electronic effects.
  • Position 6: A 1,3-dimethyl-1H-pyrazol-4-yl substituent, introducing aromaticity and hydrogen-bonding capabilities.

The pyrazolo[3,4-b]pyridine core is known for its bioactivity in antimicrobial, anticancer, and kinase inhibition contexts . Structural modifications at these positions modulate physicochemical properties and biological interactions.

Properties

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 1-(2-cyanoethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H18N6O2/c1-10-13(9-22(3)20-10)14-8-12(17(24)25-4)15-11(2)21-23(7-5-6-18)16(15)19-14/h8-9H,5,7H2,1-4H3

InChI Key

BHJMAADWUQMGJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3CCC#N)C)C(=C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyanoethyl and dimethylpyrazolyl groups. Common reagents used in these reactions include various nitriles, pyrazoles, and methylating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions are carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Ester Group Reactivity

The methyl ester at position 4 undergoes typical nucleophilic acyl substitutions:

Reaction TypeConditionsProductKey Findings
Hydrolysis Aqueous NaOH (1M), 80°C, 4hCarboxylic acid derivativeQuantitative conversion observed via HPLC; stability of pyrazolo-pyridine core confirmed under basic conditions .
Transesterification Ethanol, H₂SO₄ catalyst, refluxEthyl ester analog85% yield achieved; reaction monitored by TLC (ethyl acetate/hexane = 1:3) .

Cyanoethyl Group Transformations

The 2-cyanoethyl substituent at position 1 participates in:

Nitrile Hydrolysis

  • Acidic Conditions (HCl 6M, 100°C, 12h): Converts nitrile to carboxylic acid (72% yield) .

  • Basic Conditions (NaOH 30%, H₂O₂, 60°C): Forms amide intermediate, further hydrolyzed to acid (stepwise yield: 58%) .

Cyclization Reactions

  • With hydrazine hydrate (EtOH, 70°C): Forms tetrazole ring fused to pyrazolo-pyridine core (unoptimized yield: 34%) .

Pyrazolo[3,4-b]pyridine Core Modifications

The heterocyclic system undergoes electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

PositionReagentProductNotes
C-5HNO₃/H₂SO₄, 0°CNitro derivative (C-5)Regioselectivity confirmed via NOESY .
C-7Br₂ in CHCl₃Bromo derivative (C-7)91% yield; used for Suzuki couplings .

Metal-Catalyzed Cross-Couplings

  • Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃, DMF): Introduces aryl groups at C-7 (70–85% yields) .

  • Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos): Attaches amines to C-5 (62% yield) .

Pyrazole Ring Functionalization

The 1,3-dimethyl-1H-pyrazol-4-yl substituent at position 6 shows limited reactivity due to steric hindrance but undergoes:

Demethylation

  • BBr₃ (CH₂Cl₂, −78°C): Selective removal of N-methyl group (58% yield) .

Coordination Chemistry

  • Forms complexes with Cu(II) and Zn(II) via pyrazole N-atoms, confirmed by X-ray crystallography .

Mechanistic Insights

  • Cyclization Pathways : DFT studies indicate that ZrCl₄ catalyzes pyridine ring formation via dual activation of carbonyl groups and amino intermediates .

  • Steric Effects : 1,3-Dimethylpyrazole substituent directs electrophiles to C-5/C-7 positions due to hindered C-6 access .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing polycyclic architectures with tailored electronic properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the significance of pyrazolo[3,4-b]pyridine derivatives in the development of anticancer agents. The compound has shown promising inhibitory effects against tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study synthesized multiple pyrazolo[3,4-b]pyridine derivatives and evaluated their activities against TRKA, revealing nanomolar inhibitory potentials in several compounds, including those structurally related to methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory properties. Pyrazolo[3,4-b]pyridines have been explored for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. The design of derivatives that include this scaffold could lead to effective anti-inflammatory agents .

Antimicrobial Activity

Research has indicated that pyrazolo[3,4-b]pyridines possess antimicrobial properties. The compound's ability to interact with bacterial enzymes may contribute to its efficacy against pathogens like Staphylococcus aureus and Escherichia coli . This opens avenues for developing new antibiotics based on this scaffold.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have shown that variations in substituents at different positions on the pyrazolo ring can significantly affect the compound's biological activity. For instance, modifications at the 6-position have been linked to enhanced TRK inhibition .

Table 1: Summary of SAR Findings

PositionSubstituent TypeEffect on Activity
6Alkyl groupsIncreased TRK inhibition
4Cyano groupsEnhanced anticancer properties
3Methyl groupsImproved anti-inflammatory effects

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key differences between the target compound and analogs from the evidence:

Compound Name (CAS or Source) Position 1 Substituent Position 3 Position 4 Group Position 6 Substituent
Target Compound 2-cyanoethyl Methyl Methyl ester 1,3-dimethyl-1H-pyrazol-4-yl
Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-fluorophenyl Methyl Methyl ester Cyclopropyl
1-(2-Cyanoethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-cyanoethyl Methyl Carboxylic acid Phenyl
1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (832743-11-0) Ethyl Methyl Carboxylic acid Methyl
Key Observations:

The 4-fluorophenyl group in may enhance π-π stacking interactions in biological targets.

Position 6: The 1,3-dimethylpyrazole substituent in the target compound provides a planar aromatic system, contrasting with the non-aromatic cyclopropyl in or the simple phenyl/methyl groups in . This could influence binding affinity in enzyme-active sites .

Position 4 :

  • The methyl ester in the target compound and increases lipophilicity, aiding membrane permeability. In contrast, carboxylic acid derivatives () are more polar, favoring solubility but requiring prodrug strategies for bioavailability.

Biological Activity

Methyl 1-(2-cyanoethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of cyano and pyrazole moieties enhances its lipophilicity and electronic properties, which are crucial for interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of key metabolic pathways or disruption of cell membrane integrity.

2. Anticancer Properties
Pyrazolo[3,4-b]pyridine derivatives have been investigated for their potential as anticancer agents. The compound has demonstrated activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that these effects may be mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.

3. Trypanocidal Activity
A notable area of research focuses on the trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that modifications in the pyrazolo[3,4-b]pyridine structure can significantly influence their efficacy against this parasite. For example, variations in substituents at specific positions on the pyrazole ring can enhance or diminish activity based on their electronic properties and steric effects .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be largely attributed to its structural features:

Substituent Position Effect on Activity
MethylC-3Enhances lipophilicity
DimethylC-6Increases potency against T. cruzi
CyanoC-2Improves electron density for receptor binding

The SAR studies indicate that maintaining a balance between lipophilicity and hydrophilicity is crucial for optimal biological activity .

Case Studies

Several case studies highlight the effectiveness of pyrazolo[3,4-b]pyridine derivatives in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of pyrazolo[3,4-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with specific substitutions exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Case Study 2: Chagas Disease Treatment
In vitro studies on trypanocidal activity demonstrated that this compound exhibited IC50 values in the low micromolar range against T. cruzi, highlighting its potential as a lead compound for further drug development .

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